Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate
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Overview
Description
Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group and an isopropylamino group, as well as a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalizationThe final step involves esterification of the benzoic acid moiety with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-isopropylamino-pyridin-4-yl)-1H-pyrrole-2-carboxylic acid
- (S)-4-(5-Chloro-2-isopropylamino-pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide hydrochloride
Uniqueness
Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
methyl 4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]benzoate |
InChI |
InChI=1S/C16H17ClN2O2/c1-10(2)19-15-8-13(14(17)9-18-15)11-4-6-12(7-5-11)16(20)21-3/h4-10H,1-3H3,(H,18,19) |
InChI Key |
MHVJAGHPCVDJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CC=C(C=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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